1,3-Dimethyl-8-pyridyl-1,3,7-trihydropurine-2,6-dione
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Overview
Description
1,3-Dimethyl-8-pyridyl-1,3,7-trihydropurine-2,6-dione is a chemical compound with a complex structure that includes a purine ring system substituted with methyl and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-pyridyl-1,3,7-trihydropurine-2,6-dione typically involves the reaction of 1,3-dimethylxanthine with pyridine derivatives under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For example, the reaction can be carried out in ethanol or methanol with the addition of a base such as sodium hydroxide to promote the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-pyridyl-1,3,7-trihydropurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridyl and purine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,3-Dimethyl-8-pyridyl-1,3,7-trihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-pyridyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine: A structurally similar compound with known biological activity.
Theophylline: Another related compound with therapeutic uses, particularly in respiratory diseases.
Properties
CAS No. |
52943-89-2 |
---|---|
Molecular Formula |
C12H11N5O2 |
Molecular Weight |
257.25 g/mol |
IUPAC Name |
1,3-dimethyl-2-oxo-8-pyridin-1-ium-1-ylpurin-6-olate |
InChI |
InChI=1S/C12H11N5O2/c1-15-9-8(10(18)16(2)12(15)19)13-11(14-9)17-6-4-3-5-7-17/h3-7H,1-2H3 |
InChI Key |
APSKWJBCTCBPQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C(=NC(=N2)[N+]3=CC=CC=C3)N(C1=O)C)[O-] |
Origin of Product |
United States |
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